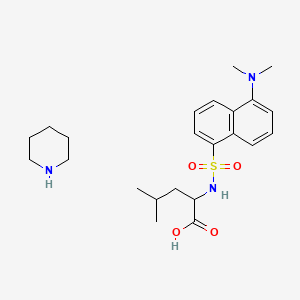
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzimidazole moiety, a phenylacetamide group, and a hydroxypropoxy linkage. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Alkylation: The benzimidazole derivative is then alkylated with a suitable alkyl halide to introduce the propyl group.
Amination: The alkylated benzimidazole is reacted with a phenylmethylamine derivative to form the intermediate compound.
Hydroxypropoxy Linkage Formation: The intermediate is then reacted with an epoxide to introduce the hydroxypropoxy group.
Acetylation: Finally, the compound is acetylated with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), dihydrobenzimidazole derivatives (reduction), and various substituted phenylacetamide derivatives (substitution).
Applications De Recherche Scientifique
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to inhibition of DNA synthesis and enzyme activity. The phenylacetamide group may enhance the compound’s binding affinity to its targets, while the hydroxypropoxy linkage provides additional sites for hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl Domperidone: This compound shares the benzimidazole moiety and propyl linkage but differs in its overall structure and biological activity.
1,3-Dihydro-1-[3-(1-piperidinyl)propyl]-2H-benzimidazol-2-one: Another benzimidazole derivative with a different substitution pattern and pharmacological profile.
Uniqueness
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
84255-04-9 |
|---|---|
Formule moléculaire |
C28H32N4O4 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C28H32N4O4/c29-27(34)17-21-11-13-24(14-12-21)36-20-23(33)19-31(18-22-7-2-1-3-8-22)15-6-16-32-26-10-5-4-9-25(26)30-28(32)35/h1-5,7-14,23,33H,6,15-20H2,(H2,29,34)(H,30,35) |
Clé InChI |
QCSFBRDXPIUVII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCCN2C3=CC=CC=C3NC2=O)CC(COC4=CC=C(C=C4)CC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


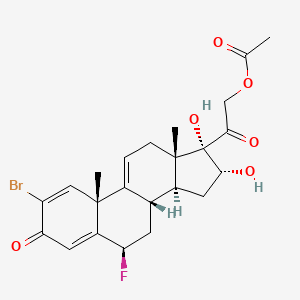
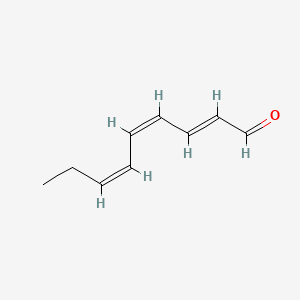
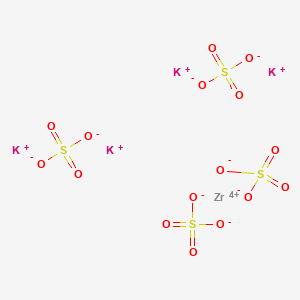
![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
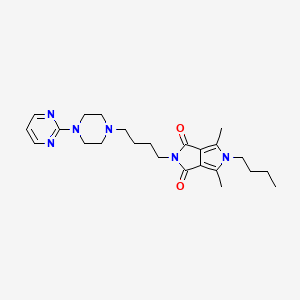
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

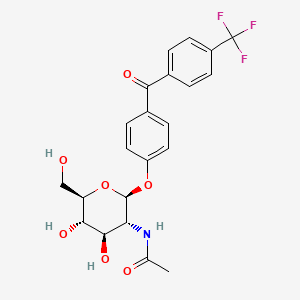
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)
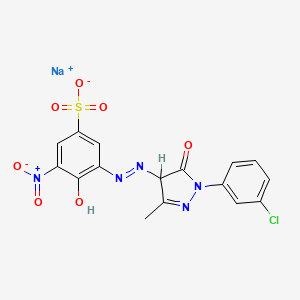

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

